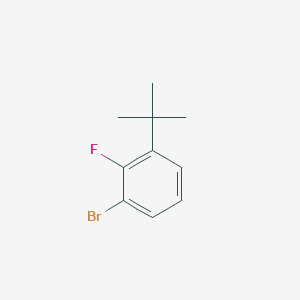

1-Bromo-3-(tert-butyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

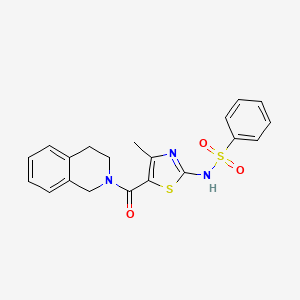

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a brominated organic compound . It has a molecular weight of 213.12 and its IUPAC name is 1-bromo-3-tert-butylbenzene . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, bromination of tert-butylbenzene is a known process . The reaction involves bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(tert-butyl)-2-fluorobenzene is 1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a tert-butyl group attached to it .Chemical Reactions Analysis

The bromination of tert-butylbenzene involves high order reactions in bromine . Both bromo-de-protonation and bromo-de-tert-butylation reactions have high order in bromine .Physical And Chemical Properties Analysis

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a liquid at room temperature . It has a density of 1.25 and a flash point of 95-98/10mm .Aplicaciones Científicas De Investigación

Solvent Effect on Lithium-Bromine Exchange

The solvent significantly influences the lithium-bromine exchange reaction of aryl bromides, including derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene." Studies show that the choice of solvent can drastically affect the yield and efficiency of producing lithium aryl derivatives, which are crucial intermediates in organic synthesis. For instance, reactions with n-BuLi or t-BuLi at low temperatures demonstrate varied outcomes depending on the solvent, highlighting the importance of solvent choice in optimizing reaction conditions (Bailey, Luderer, & Jordan, 2006).

Preparation and Properties of Diphosphene

New bulky bromobenzenes have been synthesized and utilized for preparing diphosphene and fluorenylidenephosphine, which include a low-coordinate phosphorus atom(s). The presence of a p-methoxy group in the system shows significant electronic effects as indicated by UV–vis spectra and 31P NMR chemical shifts, underscoring the role of bulky bromobenzene derivatives in synthesizing complex organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Synthesis of Arylphosphines

1-Bromo-3-(tert-butyl)-2-fluorobenzene derivatives have been employed in the synthesis of arylphosphines, showcasing the compound's utility in constructing phosphorus-containing organic molecules. Such derivatives serve as key intermediates for further chemical transformations, demonstrating the compound's significance in organic synthesis (Komen & Bickelhaupt, 1996).

Palladium-Catalyzed Suzuki-Miyaura Cross Couplings

Derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" have been used in Suzuki-type coupling reactions, assessing the best conditions for these cross-coupling reactions. The versatility of these derivatives in coupling with various aryl and hetaryl bromides highlights their importance in forming biaryl compounds, a key structural motif in many organic molecules (Kassis, Bénéteau, Mérour, & Routier, 2009).

Halogen-Metal Exchange Reactions

The compound and its derivatives are involved in halogen-metal exchange reactions, a critical step in synthesizing organometallic compounds. Such reactions provide pathways to diverse organic molecules, further demonstrating the broad applicability of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" in synthetic chemistry (Mongin & Schlosser, 1996).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

While specific future directions for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, the study of bromination reactions and their mechanisms continues to be an active area of research . Further studies could focus on exploring other reactions involving 1-Bromo-3-(tert-butyl)-2-fluorobenzene and its potential applications in various fields.

Propiedades

IUPAC Name |

1-bromo-3-tert-butyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYVAHVUCCRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(tert-butyl)-2-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659279.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)

![N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2659294.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)